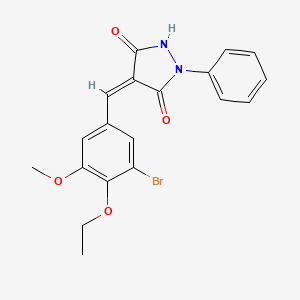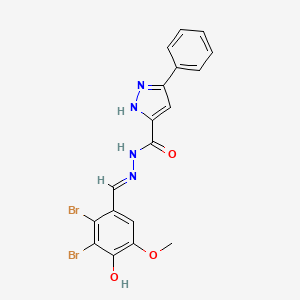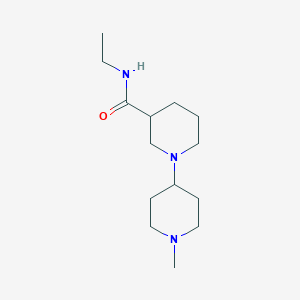
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as BEMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrazolidinedione derivatives and has been extensively studied for its potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in the regulation of cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and the need for specialized equipment for its synthesis and characterization can be a limitation.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. This compound can also be used as a lead compound for the development of novel anti-inflammatory, anti-cancer, and anti-viral agents. Further studies are needed to fully understand the potential of this compound in drug discovery and its applications in various fields of medicine.
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential applications in drug discovery, particularly in the development of anti-inflammatory, anti-cancer, and anti-viral agents. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug discovery and its applications in various fields of medicine.
Synthesemethoden
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized using various methods, including the condensation reaction between 3-bromo-4-ethoxy-5-methoxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The reaction is carried out under mild conditions, and the yield of the product can be optimized by controlling the reaction parameters.
Wissenschaftliche Forschungsanwendungen
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been studied for its potential applications in drug discovery, particularly in the development of anti-inflammatory, anti-cancer, and anti-viral agents. It has been shown to exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-3-26-17-15(20)10-12(11-16(17)25-2)9-14-18(23)21-22(19(14)24)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,21,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSOKXDFFXYFAB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6096775.png)
![2-(methylthio)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]acetamide](/img/structure/B6096777.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6096784.png)



![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B6096819.png)
![N-[2-(2-furyl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6096827.png)
![1-(cyclopropylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6096841.png)
![7-(2,3-difluorobenzyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6096848.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-phenyl-5-isoxazolecarboxamide](/img/structure/B6096853.png)
![{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B6096862.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6096866.png)
